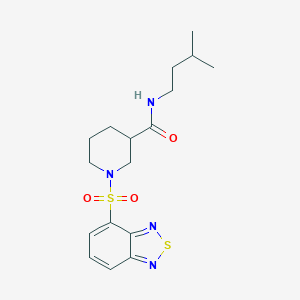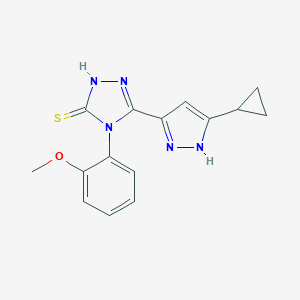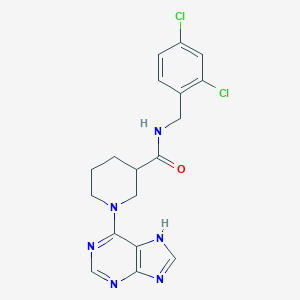
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidinecarboxamide Formation: The sulfonylated benzothiadiazole is reacted with piperidinecarboxylic acid derivatives to form the desired piperidinecarboxamide structure.
Isopentyl Substitution: Finally, the isopentyl group is introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.
N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine: Another benzothiadiazole derivative with a piperidinecarboxamide structure.
Uniqueness
1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
902630-49-3 |
|---|---|
Formule moléculaire |
C17H24N4O3S2 |
Poids moléculaire |
396.5g/mol |
Nom IUPAC |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3S2/c1-12(2)8-9-18-17(22)13-5-4-10-21(11-13)26(23,24)15-7-3-6-14-16(15)20-25-19-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3,(H,18,22) |
Clé InChI |
SZXWNMVIODUJNE-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
SMILES canonique |
CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B357381.png)

![4-(4-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B357384.png)
![Ethyl 4-{4-[(4-methoxyphenyl)amino]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate](/img/structure/B357386.png)
![N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide](/img/structure/B357387.png)
![Ethyl 2,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357388.png)
![5,6-dimethyl-N-[3-(morpholin-4-yl)propyl]-7-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B357390.png)
![N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)cyclohexanecarboxamide](/img/structure/B357391.png)
![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B357394.png)
![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-thiophenecarboxamide](/img/structure/B357397.png)

![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)benzenesulfonamide](/img/structure/B357403.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B357405.png)

